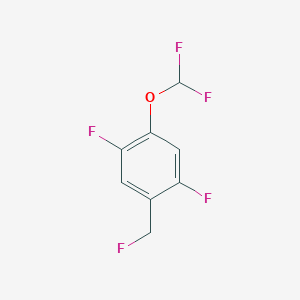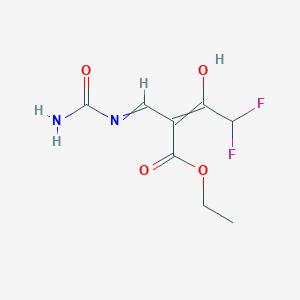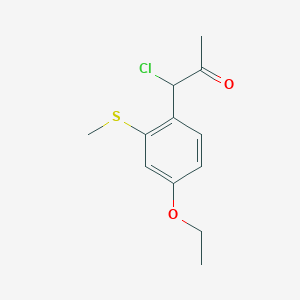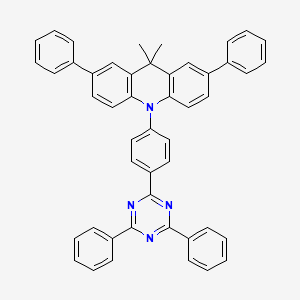
Actrz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actrz is a compound with the molecular formula C48H36N4 and a molecular weight of 668.83 g/mol . It is known for its unique properties and applications in various fields, including organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Actrz involves multiple steps, starting from simple aromatic compounds. One common synthetic route includes the use of aryla-cetylene and tetraphenylcyclopentadienone via a Diels–Alder reaction . The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as hydrothermal carbonization and template methods are often employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Actrz undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Actrz has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block for the synthesis of complex organic molecules.
Biology: It is employed in the study of biological processes and interactions at the molecular level.
Industry: This compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties
Wirkmechanismus
The mechanism of action of Actrz involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to target proteins and altering their activity. The exact pathways involved depend on the specific application and context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Actrz can be compared with other similar compounds, such as hexaarylbenzene derivatives and other charge transfer materials. These compounds share some structural similarities but differ in their electronic properties and applications . The unique arrangement of electron donors and acceptors in this compound makes it particularly effective in applications like OLEDs, where efficient charge transfer is crucial.
List of Similar Compounds
- Hexaarylbenzene derivatives
- Through-space charge transfer hexaarylbenzenes
- Other charge transfer materials
This compound stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C48H36N4 |
|---|---|
Molekulargewicht |
668.8 g/mol |
IUPAC-Name |
10-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9,9-dimethyl-2,7-diphenylacridine |
InChI |
InChI=1S/C48H36N4/c1-48(2)41-31-38(33-15-7-3-8-16-33)25-29-43(41)52(44-30-26-39(32-42(44)48)34-17-9-4-10-18-34)40-27-23-37(24-28-40)47-50-45(35-19-11-5-12-20-35)49-46(51-47)36-21-13-6-14-22-36/h3-32H,1-2H3 |
InChI-Schlüssel |
PDRKAYBANNNADM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=CC=C3)N(C4=C1C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)

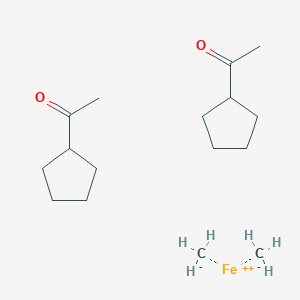
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)
